2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-{[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties
Preparation Methods
The synthesis of 2-{[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves multiple steps, starting with the preparation of the oxazole and pyrimidine precursors. The oxazole ring can be synthesized through the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The pyrimidine ring is typically formed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The final step involves the coupling of the oxazole and pyrimidine intermediates through a thiol-ene reaction, where the oxazole methyl group is substituted with a thiol group, followed by cyclization to form the desired compound .
Chemical Reactions Analysis
2-{[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It can be utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-{[(3,5-DIMETHYL-1,2-OXAZOL-4-YL)METHYL]SULFANYL}-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The oxazole ring can bind to enzyme active sites, inhibiting their activity, while the pyrimidine ring can interact with nucleic acids, disrupting their function . These interactions lead to the compound’s antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar compounds include:
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Properties
Molecular Formula |
C17H14N4O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H14N4O2S/c1-10-14(11(2)23-21-10)9-24-17-19-15(12-6-4-3-5-7-12)13(8-18)16(22)20-17/h3-7H,9H2,1-2H3,(H,19,20,22) |
InChI Key |
LOLYVWSKBGOOCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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